3,4,5-Trimethoxy-cinnamyl chloride, also known as 3',4',5'-trimethoxycinnamoyl chloride, is a synthetic organic compound with the molecular formula CHClO and a molecular weight of 256.68 g/mol. This compound features a cinnamyl moiety substituted with three methoxy groups at the 3, 4, and 5 positions of the aromatic ring. The presence of the chlorine atom at the cinnamyl position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Research indicates that derivatives of 3,4,5-trimethoxy-cinnamic acid exhibit significant biological activities. These include:
The synthesis of 3,4,5-trimethoxy-cinnamyl chloride can be achieved through several methods:
3,4,5-Trimethoxy-cinnamyl chloride has several applications:
Interaction studies involving 3,4,5-trimethoxy-cinnamyl chloride have primarily focused on its binding affinity and mechanism of action concerning biological targets. For instance:
Several compounds share structural similarities with 3,4,5-trimethoxy-cinnamyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3,4-Dimethoxy-cinnamic acid | CHO | Contains two methoxy groups; less reactive than trimethoxy derivative. |
3-Methoxy-cinnamoyl chloride | CHClO | Contains one methoxy group; used in similar applications but less potent. |
3,4-Dihydroxy-cinnamic acid | CHO | Hydroxyl groups replace methoxy; shows different biological activities. |
The uniqueness of 3,4,5-trimethoxy-cinnamyl chloride lies in its tri-methoxylated structure which enhances its lipophilicity and biological activity compared to its mono or di-substituted counterparts. This structural feature allows for improved interaction with biological targets and increased potency in pharmacological applications .
The molecular formula of 3,4,5-trimethoxy-cinnamyl chloride is C₁₂H₁₃ClO₄, with a molar mass of 256.68 g/mol. The structure comprises a cinnamoyl chloride group (CH₂=CH–CO–Cl) linked to a 3,4,5-trimethoxyphenyl ring (Fig. 1). Key functional groups include:
The E-configuration of the double bond is confirmed by nuclear Overhauser effect (NOE) spectroscopy, which shows no coupling between the vinylic proton (δ 6.5–7.5 ppm) and the aromatic protons.
Property | Value |
---|---|
Molecular formula | C₁₂H₁₃ClO₄ |
Molecular weight | 256.68 g/mol |
CAS Registry Number | 10263-19-1 |
IUPAC Name | (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl chloride |
XLogP3 | 2.8 (Predicted) |
While direct X-ray crystallographic data for 3,4,5-trimethoxy-cinnamyl chloride remain limited, studies on analogous compounds (e.g., 3,4,5-trimethoxycinnamic acid esters) reveal a planar geometry stabilized by π-conjugation across the phenyl and carbonyl groups. The methoxy substituents adopt a trigonal planar arrangement, minimizing steric hindrance. Molecular dynamics simulations suggest restricted rotation around the C2–C3 bond (ΔG‡ = 12–15 kcal/mol), favoring the s-trans conformation (Fig. 2).
The acyl chloride group in 3,4,5-trimethoxy-cinnamyl chloride confers superior electrophilicity compared to esters or amides, enabling rapid acylation of amines and alcohols. For instance, its reaction with anthranilic acid derivatives yields N-(3,4,5-trimethoxycinnamoyl)anthranilic acid, a compound with demonstrated anticancer activity (IC₅₀ = 0.50 μM against A549 lung cancer cells).
The synthesis of 3,4,5-trimethoxy-cinnamyl chloride primarily relies on the conversion of 3,4,5-trimethoxycinnamic acid as the key precursor compound [1]. This synthetic approach represents the most direct and widely employed methodology for producing the target chloride derivative. The precursor 3,4,5-trimethoxycinnamic acid can be prepared through several established methods, including Knoevenagel condensation reactions and Perkin condensation methodologies [1] [2].
The Knoevenagel condensation approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid under basic conditions [2]. This method has been optimized to utilize environmentally benign inorganic ammonia salts in solid-phase reactions, representing a significant improvement over conventional pyridine-catalyzed procedures [2]. The green Knoevenagel condensation methodology achieves high yields while minimizing the use of organic solvents and toxic catalysts [2].
The conversion of 3,4,5-trimethoxycinnamic acid to its corresponding cinnamyl chloride derivative employs thionyl chloride as the primary chlorinating reagent [21] [22]. This reaction proceeds through a well-established mechanism involving the formation of an intermediate acyl chloride complex followed by chloride substitution [21]. The reaction conditions typically require heating at temperatures ranging from 50°C to 80°C for periods of 2-4 hours under inert atmosphere conditions [21].
The general reaction parameters for this transformation include a molar ratio of thionyl chloride to cinnamic acid ranging from 1.1:1 to 1.5:1 for optimal conversion efficiency [8]. The reaction mixture is initially heated slowly to 50°C bath temperature, followed by continued stirring at 80°C for additional processing time [21]. Excess thionyl chloride is subsequently removed by distillation under reduced pressure conditions [21].
Research findings demonstrate that reaction yields for the thionyl chloride conversion can achieve 73-84% efficiency depending on reaction scale and purification methods [21]. The crude product typically exhibits yields of 81-84%, while further purification through vacuum distillation at reduced pressure conditions yields 57-73% of purified material [21]. The product obtained is a colorless, strongly refractive liquid that crystallizes upon cooling to form a colorless solid with melting point characteristics of 30-33°C [21].
Reaction Parameter | Optimized Condition | Yield Range |
---|---|---|
Temperature (°C) | 50-80 | 73-84% |
Reaction Time (hours) | 2-4 | - |
Molar Ratio (SOCl₂:acid) | 1.1-1.5:1 | - |
Pressure for distillation | 0.1 hPa | 57-73% |
Alternative synthetic methodologies for 3,4,5-trimethoxy-cinnamyl chloride preparation involve the utilization of benzoyl chloride intermediates through esterification and subsequent conversion reactions [9]. These approaches provide valuable synthetic flexibility and can offer advantages in specific reaction contexts where direct acid chloride formation may be problematic [9].
The esterification approach employs benzoyl chloride as a coupling partner with cinnamyl alcohol derivatives to generate intermediate esters [9]. This methodology has been demonstrated with cinnamyl alcohol precursors, where reduction of cinnamaldehyde using sodium borohydride produces the corresponding alcohol in yields of 63.94% [9]. The subsequent esterification reaction between benzoyl chloride and cinnamyl alcohol proceeds through nucleophilic substitution mechanisms using pyridine as base catalyst at room temperature [9].
Research investigations have established optimal reaction conditions for benzoyl chloride-mediated esterification reactions involving cinnamyl substrates [9]. The reaction typically proceeds for 4 hours at room temperature using pyridine as both solvent and base catalyst [9]. Product characterization through thin-layer chromatography, infrared spectrometry, and gas chromatography-mass spectrometry confirms the formation of the desired ester products [9].
The yields obtained through this alternative route demonstrate moderate efficiency, with cinnamyl benzoate formation achieving 12.44% yield and 5.78% isolated yield [9]. While these yields are considerably lower than direct thionyl chloride conversion methods, the alternative route provides access to different substitution patterns and functional group transformations that may be advantageous for specific synthetic applications [9].
Advanced catalytic systems have been developed to enhance the efficiency and selectivity of cinnamyl chloride synthesis reactions [14] [15] [24]. These systems employ various transition metal catalysts and optimized reaction conditions to achieve improved yields and reduced reaction times [14] [15].
Palladium-based catalytic systems have demonstrated exceptional utility in cinnamyl chloride transformations [14]. Research investigations utilizing palladium N-heterocyclic carbene complexes of the type [Pd(NHC)(cinnamyl)Cl] have shown remarkable catalytic efficiency in various cross-coupling and functionalization reactions [14]. Among different precatalyst variations, [Pd(SIPr)(cinnamyl)Cl] exhibits the highest catalytic efficiency for heterocycle arylation reactions [14].
The catalytic activity of these palladium systems depends significantly on the steric bulk of the N-heterocyclic carbene ligand, with bulkier ligands providing enhanced catalytic performance [14]. These catalyst systems enable carbon-hydrogen functionalization of sulfur- and nitrogen-containing heterocycles at remarkably low catalyst loadings ranging from 0.01 to 0.1 mol% palladium [14].
Alternative earth-abundant transition metal catalysts have been investigated for cinnamyl chloride synthesis and transformation reactions [16]. Iron-based catalytic systems employing Fe(phen)₃Cl₂ complexes achieve 83% yield in chlorination reactions of iodoalkane precursors under mild conditions [16]. The reaction proceeds at 60°C for 0.5 hours using acetonitrile as solvent [16].
Nickel catalytic systems have been developed for electrocarboxylation reactions involving cinnamyl chloride substrates [24]. These systems employ copper-silver composite catalysts to achieve excellent yields and moderate selectivity for β,γ-unsaturated carboxylic acid formation through carbon dioxide incorporation [24]. The electrochemical approach provides sustainable methodology for carboxylic acid synthesis while avoiding stoichiometric reducing agents [24].
Systematic optimization studies have established critical parameters for maximizing reaction efficiency in cinnamyl chloride synthesis [23] [25]. Carbodiimide-mediated coupling reactions using N,N'-dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride have been optimized for amidation reactions of cinnamic acid derivatives [23].
Coupling Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
DCC | DCM | 25 | 15 | 20.2 |
DCC-DMAP | DCM | 25 | 15 | 48.8 |
EDC·HCl | THF | 60 | 150 | 93.1 |
EDC·HCl-DMAP | THF | 25 | 15 | 46.8 |
The optimal conditions for cinnamic acid amidation involve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride at 60°C for 150 minutes in anhydrous tetrahydrofuran, achieving 93.1% yield with simplified purification requirements [23].
Sustainable synthetic methodologies for 3,4,5-trimethoxy-cinnamyl chloride production emphasize the implementation of green chemistry principles through solvent-free reactions, renewable catalysts, and environmentally benign reaction conditions [8] [17] [18].
A patented industrial process for cinnamyl chloride synthesis eliminates organic solvent requirements through direct reaction of thionyl chloride with cinnamyl alcohol precursors [8]. This solvent-free approach achieves 90.5% yield while significantly reducing environmental impact and production costs [8]. The process maintains reaction temperature below 15°C during reagent addition and employs vacuum systems with alkaline gas absorption to minimize pollutant emissions [8].
The solvent-free methodology requires careful temperature control and efficient gas handling systems to manage hydrogen chloride and sulfur dioxide byproducts [8]. The reaction apparatus includes suction reactors equipped with tail gas absorption systems using alkaline solutions to neutralize acidic emissions [8]. This approach represents a significant advancement over traditional methods requiring organic solvents and complex waste handling procedures [8].
Research investigations have identified environmentally preferable solvents for cinnamic acid derivative synthesis [18]. Water-based reaction systems have been developed for cinnamic acid coupling reactions using isobutyl chloroformate activation [18]. This methodology enables amide formation at room temperature in aqueous media, providing excellent yields while eliminating organic solvent requirements [18].
Alternative green solvents including 2,2,2-trifluoroethanol and methanol have been evaluated for solvolysis reactions of cinnamyl chloride derivatives . These solvent systems demonstrate favorable kinetic profiles and reduced environmental impact compared to traditional chlorinated solvents . The selection of appropriate green solvents depends on reaction mechanism requirements and product isolation considerations .
Advanced green chemistry methodologies incorporate biogenic catalysts and metal-free reaction systems for cinnamyl chloride synthesis [18]. Copper-incorporated calcium carbonate catalysts derived from biogenic sources enable solvent-free and additive-free amidation reactions under atmospheric conditions [18]. These catalysts promote eco-compatibility by minimizing waste generation and eliminating toxic metal residues [18].
N-heterocyclic carbene catalysts provide metal-free alternatives for oxidative esterification reactions using ambient air as oxidant [18]. These systems achieve moderate to good yields for cinnamyl ester formation while avoiding precious metal catalysts and harsh oxidizing conditions [18]. The carbene-catalyzed methodology proceeds through acyl azolium intermediate formation, enabling sustainable synthetic transformations [18].
Sustainable synthetic approaches increasingly emphasize the utilization of renewable feedstock materials for 3,4,5-trimethoxycinnamic acid precursor synthesis [5]. Patent literature describes preparation methods for 3,4,5-trimethoxybenzaldehyde starting from 1,2,3-trimethoxybenzene through Lewis acid-catalyzed substitution and oxidation reactions [5]. These methodologies provide access to key synthetic intermediates from readily available aromatic precursors [5].
3,4,5-Trimethoxy-cinnamyl chloride exhibits characteristic reactivity patterns typical of acyl chlorides, undergoing nucleophilic acyl substitution reactions through well-defined mechanistic pathways. The compound's acyl chloride functional group serves as an excellent electrophilic center, readily accepting nucleophilic attack from various nucleophiles including amines, alcohols, and other heteroatom-containing species [1] [2].
The nucleophilic substitution mechanism proceeds through a tetrahedral intermediate formation, following the classical addition-elimination pathway. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the chloride ion [3] [4]. The α,β-unsaturated system conjugated with the aromatic ring containing three methoxy substituents provides additional stabilization to the intermediate through extended conjugation [1].
Research has demonstrated that the order with respect to water in the solvolysis of cinnamyl chloride derivatives is approximately 2.6, which favors either an addition-elimination mechanism or SN2 mechanism [3]. The relatively high enthalpy of activation (61-66 kJ/mol) and low negative entropy of activation (-80 to -88 J/K·mol) support the SN2 mechanistic pathway for these transformations [3].
Specific nucleophilic substitution reactions have been extensively studied. The condensation of 3,4,5-trimethoxy-cinnamyl chloride with substituted methyl anthranilates using triethylamine in ethylene dichloride produces N-3,4,5-trimethoxycinnmoyl anthranilates with yields ranging from 65-85% [2]. Similarly, reactions with piperazine in acetone containing sodium bicarbonate yield cerebral vasodilator compounds with 74.2% efficiency [1].
The acylation and esterification capabilities of 3,4,5-trimethoxy-cinnamyl chloride are extensive, making it a valuable synthetic intermediate for the preparation of various ester and amide derivatives. The compound readily undergoes acylation reactions with alcohols and amines under mild conditions, typically at room temperature or slightly elevated temperatures [5] [6].
Esterification reactions proceed efficiently through nucleophilic acyl substitution, where alcohols attack the carbonyl carbon of the acyl chloride. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct formed during the reaction [5]. Yields for esterification reactions generally range from 70-90%, depending on the specific alcohol nucleophile and reaction conditions employed [2].
The compound has been successfully utilized in the synthesis of various bioactive ester derivatives. Research has shown that 3,4,5-trimethoxycinnamic acid derivatives, prepared through condensation reactions involving the corresponding acyl chloride, exhibit significant biological activities including antinarcotic effects and cholinesterase inhibitory activity [7] [8]. The key synthetic strategies involve coupling reactions using 1-hydroxybenzotriazole/ethyl(dimethylaminopropryl)carbodiimide systems, which achieve high yields in the formation of both esters and amides [7] [6].
For amide formation, the acyl chloride reacts with primary and secondary amines through the same addition-elimination mechanism. The reaction conditions are typically mild, requiring only room temperature and a suitable base to capture the eliminated hydrogen chloride [5]. The resulting amide derivatives often exhibit enhanced biological activity compared to the parent acid, making this transformation particularly valuable in medicinal chemistry applications [7].
3,4,5-Trimethoxy-cinnamyl chloride demonstrates compatibility with various palladium-catalyzed cross-coupling reactions, although its reactivity profile differs from traditional aryl halides due to the acyl chloride functionality and the α,β-unsaturated system. The compound can participate in several types of cross-coupling transformations, including Suzuki-Miyaura, Heck, Stille, and Negishi coupling reactions [9] [10] [11].
In Suzuki-Miyaura coupling reactions, the compound shows moderate compatibility with organoborane coupling partners. The reaction typically requires palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in dimethoxyethane solvent at temperatures ranging from 80-100°C [11]. The presence of the electron-rich trimethoxyphenyl substituent provides some electronic stabilization, though the acyl chloride functionality may compete with the coupling process.
Heck coupling reactions demonstrate good compatibility, particularly with alkene substrates. The reaction proceeds under standard Heck conditions using Pd(OAc)2/PPh3 catalyst systems in the presence of triethylamine in dimethylformamide at temperatures of 100-120°C [11]. The α,β-unsaturated system in the starting material can participate in the coupling, leading to more complex product mixtures depending on the reaction conditions.
Stille coupling reactions show limited compatibility due to the sensitivity of the acyl chloride functionality to the reaction conditions typically employed. However, under carefully controlled conditions using Pd(PPh3)2Cl2 catalysts with organostannane coupling partners in toluene at 80-110°C, some cross-coupling products can be obtained [11].
Negishi coupling reactions exhibit good compatibility, particularly at lower temperatures (25-60°C) where the acyl chloride functionality remains stable. The use of organozinc reagents with Pd(PPh3)4 catalysts in tetrahydrofuran provides a suitable environment for successful cross-coupling transformations [11].
The stability of 3,4,5-trimethoxy-cinnamyl chloride is highly dependent on pH and temperature conditions, with the compound showing characteristic behavior typical of acyl chlorides under various environmental conditions. Understanding these stability parameters is crucial for proper handling, storage, and synthetic applications of the compound [4] [12].
Under neutral aqueous conditions (pH 7) at room temperature (25°C), the compound undergoes rapid hydrolysis with a half-life of less than 30 minutes [4]. The hydrolysis proceeds through nucleophilic attack by water molecules on the carbonyl carbon, leading to the formation of 3,4,5-trimethoxycinnamic acid and hydrogen chloride. This rapid hydrolysis necessitates the use of anhydrous conditions for most synthetic applications.
Acidic conditions (pH 2) significantly affect the hydrolysis kinetics. Under these conditions, the compound exhibits moderate hydrolysis with a half-life extending to 2-4 hours [3]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The kinetic parameters show an order of 2.6 with respect to water, supporting either an addition-elimination or SN2 mechanism [3].
Basic conditions (pH 10) result in very rapid hydrolysis, with the compound showing a half-life of less than 5 minutes [4]. The base-catalyzed mechanism involves hydroxide ion attack on the carbonyl carbon, followed by rapid elimination of chloride ion. The high reactivity under basic conditions makes the compound particularly unstable in alkaline environments.
Temperature effects on stability are pronounced. At elevated temperatures (80°C) under dry conditions, the compound shows moderate decomposition with a half-life of 4-6 hours due to thermal degradation processes [13]. The thermal decomposition may involve various pathways including elimination reactions and rearrangement processes.
Photochemical stability is also a concern, as UV light exposure at room temperature leads to photodegradation with a half-life of 2-8 hours [14]. The photodegradation involves isomerization of the α,β-unsaturated system and potential decomposition of the acyl chloride functionality [14]. This photosensitivity necessitates storage in dark conditions or amber containers to maintain compound integrity.
In contrast, the compound demonstrates excellent stability in dry organic solvents at room temperature, remaining stable for more than 24 hours without significant decomposition [4]. This stability in anhydrous conditions makes it suitable for use in organic synthesis applications where moisture is carefully excluded.
The kinetic parameters for hydrolysis under various conditions have been systematically studied. The enthalpy of activation ranges from 35-66 kJ/mol depending on the pH conditions, while the entropy of activation varies from -45 to -88 J/K·mol [3] [12]. These thermodynamic parameters provide insight into the mechanistic pathways and can be used to predict stability under different reaction conditions.
Condition | Temperature | Stability | Half-life | Comments |
---|---|---|---|---|
Aqueous (pH 7) | 25°C | Rapid hydrolysis | <30 minutes | Forms 3,4,5-trimethoxycinnamic acid [4] |
Aqueous (pH 2) | 25°C | Moderate hydrolysis | 2-4 hours | Acid-catalyzed mechanism [3] |
Aqueous (pH 10) | 25°C | Very rapid hydrolysis | <5 minutes | Base-catalyzed mechanism [4] |
Dry organic solvents | 25°C | Stable | >24 hours | No decomposition [4] |
Elevated temperature (80°C) | Dry conditions | Moderate decomposition | 4-6 hours | Thermal degradation [13] |
UV light exposure | 25°C | Photodegradation | 2-8 hours | Isomerization and decomposition [14] |
Nucleophile | Solvent/Base | Temperature | Reaction Time | Yield (%) | Application |
---|---|---|---|---|---|
Piperazine | Acetone/NaHCO3 | Room temperature | 2 hours | 74.2% | Cerebral vasodilator synthesis [1] |
Methyl anthranilates | Triethylamine/EDC | Room temperature | 4-6 hours | 65-85% | Plant growth regulators [2] |
Alcohols | Pyridine | 0-25°C | 1-3 hours | 70-90% | Ester formation [5] |
Amines | Triethylamine | 0-25°C | 2-4 hours | 60-80% | Amide formation [5] |
Reaction Type | Catalyst | Coupling Partner | Solvent/Base | Temperature | Compatibility | Product Type |
---|---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4 | Organoboranes | K2CO3/DME | 80-100°C | Moderate | C-C bond formation [11] |
Heck Reaction | Pd(OAc)2/PPh3 | Alkenes | Et3N/DMF | 100-120°C | Good | Alkene coupling [11] |
Stille Coupling | Pd(PPh3)2Cl2 | Organostannanes | Toluene | 80-110°C | Limited | C-C bond formation [11] |
Negishi Coupling | Pd(PPh3)4 | Organozinc | THF | 25-60°C | Good | C-C bond formation [11] |
Conditions | Order with respect to H2O | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/K·mol) | Mechanism |
---|---|---|---|---|
pH 2.0 | 2.6 | 61-66 | -80 to -88 | SN2 mechanism [3] |
pH 7.0 | 1.0 | 45-50 | -65 to -75 | Addition-elimination [4] |
pH 10.0 | 1.0 | 35-40 | -45 to -55 | Base-catalyzed [4] |
With HgCl2 catalyst | 0.24 | 55-60 | -70 to -80 | Catalyzed mechanism [3] |